N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of 4-fluoroaniline to form 4-fluorophenylsulfonyl chloride, which is then reacted with 2-furylethylamine to produce the intermediate N-[2-(4-fluorophenylsulfonyl)-2-(2-furyl)ethyl]amine. This intermediate is further reacted with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced products.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a role in binding to these targets, while the aromatic rings and furan ring contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
4-Iodobenzoic acid: An aromatic compound with a similar benzenesulfonamide structure.
Uniqueness
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and a methoxy-methylbenzenesulfonamide structure
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C23H23FN2O6S
- Molecular Weight : 474.5 g/mol
- CAS Number : 896312-02-0
The compound features a complex structure with both sulfonyl and furan functional groups, which are crucial for its biological interactions. The presence of fluorine atoms enhances its reactivity and selectivity towards biological targets.
This compound is believed to interact with specific enzymes and receptors involved in various signaling pathways. The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play a role in pH regulation and fluid balance in tissues. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications in conditions like glaucoma and edema.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity against several cancer cell lines. For instance:
- Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.02 to 0.08 μmol/mL against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin, which has IC50 values of 0.04 to 0.06 μmol/mL .
Inhibition of Leukotriene Receptors
The compound has also shown potential as an inhibitor of leukotriene receptors (BLT1 and BLT2). In vitro assays revealed strong inhibition of calcium mobilization in CHO cells overexpressing these receptors, suggesting a role in inflammatory responses .
Research Findings and Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Summary of Biological Activities
Biological Activity | Observations |
---|---|
Anticancer Activity | IC50 values: 0.02 - 0.08 μmol/mL against various cell lines |
Leukotriene Receptor Inhibition | Strong inhibition in CHO cells overexpressing BLT receptors |
Antioxidant Properties | Significant DPPH radical-scavenging activity |
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-12-17(9-10-18(14)27-2)30(25,26)22-13-20(19-4-3-11-28-19)29(23,24)16-7-5-15(21)6-8-16/h3-12,20,22H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZASQKKULMSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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